

# A Technical Guide to the Spectroscopic Characterization of 2-Cyanopropanoic Acid

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## Compound of Interest

Compound Name: 2-Cyanopropanoic acid

Cat. No.: B3031704

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This guide provides an in-depth technical overview of the spectroscopic data for **2-cyanopropanoic acid** ( $C_4H_5NO_2$ ), a bifunctional molecule of interest in organic synthesis. As a vital intermediate in the creation of pharmaceuticals and specialty chemicals, unambiguous structural confirmation is paramount.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for laboratory applications.

## Proton Nuclear Magnetic Resonance ( $^1H$ NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The structure of **2-cyanopropanoic acid**,  $CH_3-CH(CN)-COOH$ , suggests a simple yet informative  $^1H$  NMR spectrum with three distinct proton environments.

## Expected $^1H$ NMR Spectral Data

The spectrum is predicted to show three signals: a doublet for the methyl ( $CH_3$ ) protons, a quartet for the methine ( $CH$ ) proton, and a broad singlet for the acidic carboxylic acid ( $COOH$ ) proton. The coupling between the vicinal  $CH$  and  $CH_3$  groups results in the observed doublet and quartet splitting pattern, consistent with the  $n+1$  rule.

The following table summarizes the experimentally observed chemical shifts for **2-cyanopropanoic acid** in a deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) solvent.

Assigned Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH <sub>3</sub>	1.41	Doublet (d)	7.2	3H
-CH(CN)-	4.03	Quartet (q)	7.2	1H
-COOH	13.59	Broad Singlet (br s)	N/A	1H

Data sourced from ChemicalBook using a 400 MHz spectrometer in DMSO-d<sub>6</sub>.

## Causality and Field-Proven Insights

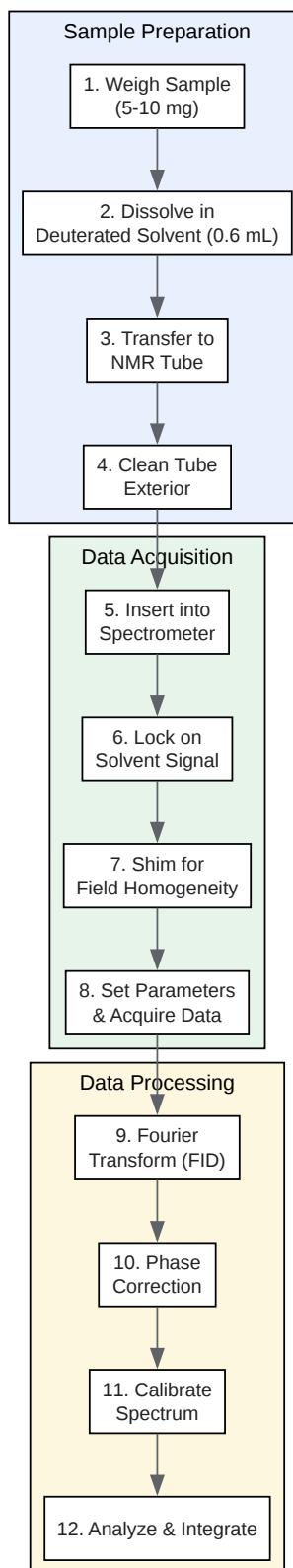
- Solvent Choice:** DMSO-d<sub>6</sub> is an excellent choice for this compound as its polarity ensures complete dissolution. Critically, its ability to form hydrogen bonds with the carboxylic acid proton slows down the chemical exchange rate, allowing the -COOH proton to be observed as a distinct, albeit broad, peak at a very downfield shift (~13.59 ppm). In contrast, using a solvent like CDCl<sub>3</sub> might lead to a more variable chemical shift or even disappearance of this signal due to rapid exchange.
- Chemical Shifts:** The methine proton (-CH-) at 4.03 ppm is significantly downfield due to the additive electron-withdrawing effects of the adjacent nitrile (-C≡N) and carboxylic acid (-COOH) groups. The methyl group (-CH<sub>3</sub>) at 1.41 ppm is in a typical aliphatic region, shifted slightly downfield by the adjacent chiral center.
- Coupling Constant:** The coupling constant (J) of 7.2 Hz is a characteristic value for free rotation around a carbon-carbon single bond, confirming the connectivity between the methyl and methine groups.

# Detailed Experimental Protocol for $^1\text{H}$ NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible  $^1\text{H}$  NMR data.

- Sample Preparation: a. Accurately weigh approximately 5-10 mg of solid **2-cyanopropanoic acid** into a clean, dry vial. b. Using a micropipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>). For optimal results, use a solvent from a freshly opened ampoule to minimize water contamination. c. Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogenous solution is required. d. Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid column height is between 4.0 and 5.0 cm.<sup>[2]</sup> e. Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.<sup>[2]</sup>
- Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine, and adjust its position using a depth gauge to ensure it is centered in the instrument's detection coil.<sup>[3]</sup> b. Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet. c. Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency. d. Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp peaks and high resolution.<sup>[2]</sup> e. Tuning and Matching: Tune the NMR probe to the  $^1\text{H}$  frequency to maximize signal sensitivity. f. Acquisition Parameters:
  - Set the number of scans (NS) to a value like 8 or 16 for a sufficiently concentrated sample.
  - Use a standard relaxation delay (D1) of 1-2 seconds.<sup>[3]</sup>
  - Acquire the spectrum over a spectral width of approximately 0 to 15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured. g. Initiate data acquisition.
- Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO-d<sub>5</sub> at  $\delta$  2.50 ppm). d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the peak multiplicities and coupling constants.

# Workflow Visualization



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Caption: Standard workflow for NMR sample preparation and analysis.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. For **2-cyanopropanoic acid**, four distinct carbon signals are expected, corresponding to the methyl, methine, nitrile, and carboxyl carbons.

### Expected $^{13}\text{C}$ NMR Spectral Data

While direct experimental data for **2-cyanopropanoic acid** is not readily available in public databases, a reliable prediction can be made by analyzing the spectra of structurally similar compounds.

- Lactic Acid ( $\text{CH}_3\text{-CH(OH)-COOH}$ ): Shows signals at approximately 20.7 ppm ( $\text{CH}_3$ ), 66.6 ppm ( $\text{CH}$ ), and 179.8 ppm ( $\text{COOH}$ ) in  $\text{CDCl}_3$ .<sup>[4]</sup>
- L-Alanine ( $\text{CH}_3\text{-CH(NH}_2\text{-COOH)}$ ): Shows signals at approximately 16.9 ppm ( $\text{CH}_3$ ), 50.4 ppm ( $\text{CH}$ ), and 176.5 ppm ( $\text{COOH}$ ) in  $\text{D}_2\text{O}$ .
- Propionitrile ( $\text{CH}_3\text{-CH}_2\text{-C}\equiv\text{N}$ ): Shows signals at 10.1 ppm ( $\text{CH}_3$ ), 10.3 ppm ( $\text{CH}_2$ ), and 120.9 ppm ( $\text{C}\equiv\text{N}$ ).

Based on these analogs and established chemical shift tables<sup>[5]</sup>, the following chemical shifts are predicted for **2-cyanopropanoic acid**.

Assigned Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
-CH <sub>3</sub>	15 - 20	Similar to the methyl groups in lactic acid and alanine.
-CH(CN)-	35 - 45	The $\alpha$ -carbon is shifted downfield relative to propionitrile by the -COOH group, but upfield relative to lactic acid due to the different electronegativity of -CN vs -OH.
-C≡N	117 - 122	Typical range for an aliphatic nitrile carbon.
-COOH	170 - 175	Typical range for a saturated aliphatic carboxylic acid carbon. <sup>[6]</sup>

## Detailed Experimental Protocol for <sup>13</sup>C NMR Data Acquisition

The protocol for <sup>13</sup>C NMR is similar to that for <sup>1</sup>H NMR, with key differences in sample concentration and acquisition parameters.

- Sample Preparation: a. Prepare a more concentrated sample than for <sup>1</sup>H NMR. Accurately weigh 20-50 mg of **2-cyanopropanoic acid**.<sup>[2]</sup> b. Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>). c. Follow the same procedure for transferring the solution to a clean NMR tube as described in section 1.3.
- Instrument Setup and Data Acquisition: a. Follow steps 2a-2d (insertion, locking, shimming) from the <sup>1</sup>H NMR protocol. b. Tuning and Matching: Tune the NMR probe to the <sup>13</sup>C frequency. c. Acquisition Parameters:
  - Select a proton-decoupled pulse program (e.g., zgpg30) to ensure each unique carbon appears as a single sharp line.

- Set the number of scans (NS) to a significantly higher value, typically 128, 256, or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Set the spectral width to cover the full range of organic carbons, typically 0 to 220 ppm.
- Use a standard relaxation delay (D1) of 2 seconds.

- Data Processing: a. Process the data similarly to the  $^1\text{H}$  NMR spectrum (Fourier transform, phasing). b. Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d<sub>6</sub> at  $\delta$  39.52 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. **2-Cyanopropanoic acid** possesses three key functional groups with highly characteristic absorption bands: the carboxylic acid (O-H and C=O) and the nitrile (C≡N).

## Expected IR Spectral Data

The presence of these functional groups gives rise to strong, easily identifiable peaks in the IR spectrum.

Functional Group	Vibration Type	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
Carboxylic Acid (-COOH)	O-H stretch	3300 - 2500	Strong, Very Broad
Alkyl C-H	C-H stretch	2990 - 2850	Medium
Nitrile (-C≡N)	C≡N stretch	2260 - 2220	Medium, Sharp
Carboxylic Acid (-COOH)	C=O stretch	1760 - 1710	Strong, Sharp

Data derived from standard IR correlation tables.<sup>[6]</sup>  
<sup>[7]</sup><sup>[8]</sup>

## Causality and Field-Proven Insights

- O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band from  $3300\text{-}2500\text{ cm}^{-1}$ . This broadness is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[6]
- C≡N Stretch: The nitrile group appears as a sharp, medium-intensity peak in a relatively clean region of the spectrum ( $\sim 2250\text{ cm}^{-1}$ ), making it a highly diagnostic absorption.[6]
- C=O Stretch: The carbonyl stretch of a saturated, dimeric carboxylic acid is typically found around  $1710\text{ cm}^{-1}$ , and it is one of the strongest absorptions in the spectrum.[6]

## Detailed Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[9] The principle relies on mixing the sample with IR-transparent KBr powder and pressing it into a transparent disc.

- Material and Equipment Preparation: a. Use spectroscopy-grade KBr powder that has been thoroughly dried in an oven (e.g., at  $110^\circ\text{C}$  for 2-4 hours) and stored in a desiccator. This is critical to minimize the broad water absorption bands ( $\sim 3400\text{ cm}^{-1}$  and  $\sim 1630\text{ cm}^{-1}$ ) which can obscure sample peaks.[10] b. Ensure the agate mortar and pestle, die set, and anvils are scrupulously clean and dry. Gently warming the metal die set under a heat lamp before use can help drive off adsorbed moisture.[10]
- Sample Preparation: a. Place approximately 1-2 mg of **2-cyanopropanoic acid** into the agate mortar. b. Grind the sample into a very fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[11] c. Add approximately 100-150 mg of the dry KBr powder to the mortar. d. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage.
- Pellet Formation: a. Assemble the die set. Transfer a small amount of the KBr-sample mixture into the die body, ensuring an even layer. b. Place the plunger on top and transfer

the assembled die into a hydraulic press. c. If available, connect the die to a vacuum line to remove trapped air, which helps create a more transparent pellet. d. Gradually apply pressure, typically 8-10 metric tons for a 13 mm die. Hold the pressure for 1-2 minutes.[10] e. Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.

- Data Acquisition: a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O. b. Place the KBr pellet into the spectrometer's sample holder. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## Molecular Structure and Key Vibrational Modes

Caption: Structure of **2-cyanopropanoic acid** with its primary IR absorptions.

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